Imidodiphosphate sodium salt

Enzyme inhibition Methylation Slow-binding kinetics

Imidodiphosphate sodium salt (CAS 26039-10-1), also referred to as tetrasodium imidodiphosphate, is an inorganic pyrophosphate (PPi) analog characterized by a P–N–P linkage in place of the naturally occurring P–O–P bridge. This single atom substitution (O→NH) confers near-complete resistance to enzymatic hydrolysis by phosphatases and pyrophosphatases, while largely preserving the three-dimensional geometry of the native pyrophosphate scaffold.

Molecular Formula H4NNaO6P2
Molecular Weight 198.97 g/mol
Cat. No. B8245923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidodiphosphate sodium salt
Molecular FormulaH4NNaO6P2
Molecular Weight198.97 g/mol
Structural Identifiers
SMILESN(P(=O)(O)O)P(=O)(O)[O-].[Na+]
InChIInChI=1S/H5NO6P2.Na/c2-8(3,4)1-9(5,6)7;/h(H5,1,2,3,4,5,6,7);/q;+1/p-1
InChIKeyPENWAJUPWPSLGO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidodiphosphate Sodium Salt: Core Identity and Structural Definition for Procurement and Research Selection


Imidodiphosphate sodium salt (CAS 26039-10-1), also referred to as tetrasodium imidodiphosphate, is an inorganic pyrophosphate (PPi) analog characterized by a P–N–P linkage in place of the naturally occurring P–O–P bridge . This single atom substitution (O→NH) confers near-complete resistance to enzymatic hydrolysis by phosphatases and pyrophosphatases, while largely preserving the three-dimensional geometry of the native pyrophosphate scaffold [1]. The compound is commercially available as a tetrasodium salt with a purity typically ≥97% and a molecular weight of approximately 264.9 g/mol . It serves as a foundational tool compound in enzymology, structural biology, and mechanistic biochemistry for trapping and studying nucleotide-dependent enzymes in specific conformational states.

Why Imidodiphosphate Sodium Salt Cannot Be Replaced by Generic Pyrophosphate or Bisphosphonate Analogs in Critical Assays


Procurement of a generic pyrophosphate analog without specific structural verification introduces significant experimental risk because the P–N–P linkage of imidodiphosphate confers a unique combination of hydrolytic stability and steric/electronic mimicry not shared by other PPi analogs. Standard pyrophosphate (P–O–P) is rapidly hydrolyzed by ubiquitous cellular pyrophosphatases (kcat ≈ 1 s⁻¹), rendering it useless for long-term or in vivo studies [1]. Conversely, methylenebisphosphonates (P–C–P) exhibit complete hydrolysis resistance but suffer from altered bond angles and charge distribution, which significantly reduce binding affinity for many pyrophosphate-utilizing enzymes—exemplified by Ki values often 100- to 1000-fold weaker than imidodiphosphate [1]. Imidodiphosphate occupies the optimal middle ground: it is slowly hydrolyzed (catalytic constant ≈ 1 min⁻¹) yet retains near-native binding geometry, making it the only PPi analog that accurately probes both active-site recognition and turnover dynamics [1].

Quantitative Differentiation of Imidodiphosphate Sodium Salt: Head-to-Head Comparative Performance Data for Scientific Selection


310-Fold Superior Inhibitory Potency of Imidodiphosphate Versus Pyrophosphate in AdoMet Synthetase

Imidodiphosphate (PNP) exhibits a 310-fold greater inhibitory potency (lower Ki) than native pyrophosphate (PPi) against S-adenosylmethionine (AdoMet) synthetase when measured under identical slow-onset inhibition conditions in the presence of AdoMet [1]. This differential effect is not merely due to hydrolysis resistance but reflects a distinct binding mechanism specific to the imido group.

Enzyme inhibition Methylation Slow-binding kinetics

Imidodiphosphate Demonstrates 100- to 600-Fold Stronger Inhibition Than Diphosphonates Against Family II Pyrophosphatases

In a direct comparative study of pyrophosphate analogs against family II pyrophosphatases from Streptococcus mutans and S. gordonii, imidodiphosphate demonstrated a Ki of approximately 10 µM, whereas diphosphonates (P–C–P analogs) with various bridge-carbon substituents exhibited Ki values ranging from 1 mM to 6 mM [1]. This represents a 100- to 600-fold enhancement in binding affinity attributable to the P–N–P geometry versus P–C–P.

Pyrophosphatase inhibition Streptococcus Metal-dependent enzymes

Imidodiphosphate Exhibits Maximal Inhibitory Activity Among Pyrophosphate Analogs Against HCV Helicase

In a systematic evaluation of inorganic pyrophosphate analogs as inhibitors of hepatitis C virus (HCV) NS3 helicase/NTPase, imidodiphosphate was identified as the compound exhibiting maximal inhibitory activity among all tested pyrophosphate analogs [1]. Critically, imidodiphosphate efficiently inhibited the ATP-dependent helicase reaction while showing almost no effect on ATP-independent duplex unwinding, confirming its specificity for the nucleotide-binding site.

HCV NS3 helicase Antiviral research NTPase inhibition

Imidodiphosphate Shares Nearly Identical P–N–P Bond Geometry with Pyrophosphate P–O–P, Unlike P–C–P Bisphosphonates

Single-crystal X-ray diffraction analysis of sodium imidodiphosphate reveals a P–N–P bond angle of 127.2° and a P–N bond distance of 1.68 Å, values that are remarkably similar to the refined P–O–P bond angle (128.6°) and bridging P–O bond distance (1.63 Å) of sodium pyrophosphate [1]. In contrast, methylenebisphosphonate (P–C–P) analogs exhibit a compressed bond angle (~117°) that distorts the phosphate–phosphate spatial relationship recognized by enzymes.

Structural mimicry X-ray crystallography Enzyme recognition

Optimized Application Scenarios for Imidodiphosphate Sodium Salt Based on Validated Performance Data


Structural Biology: Trapping ATPase and Kinase Conformational States for Cryo-EM and X-ray Crystallography

Imidodiphosphate sodium salt (as the free acid or incorporated into nucleotide analogs like AMP-PNP) is the reagent of choice for stabilizing nucleotide-dependent enzymes in specific conformational states during structural determination. The P–N–P linkage resists hydrolysis over the extended timeframes required for crystallization (days to weeks) and cryo-EM grid preparation, while the near-identical bond geometry to native PPi ensures that the trapped conformation is physiologically relevant [1]. This enables high-resolution structures of ATPases, GTPases, and kinases in their 'ATP-bound' state without the complication of turnover, a capability not reliably achieved with hydrolyzable ATP or distorted bisphosphonate analogs.

Enzymology: Kinetic Characterization of Pyrophosphatase and Methyltransferase Mechanisms

For enzymologists studying PPi-dependent or PPi-producing enzymes, imidodiphosphate offers a uniquely quantitative tool. Its slow hydrolysis rate (catalytic constant ≈ 1 min⁻¹) permits direct measurement of inhibitor binding kinetics without the confounding variable of rapid substrate depletion that plagues PPi [1]. Furthermore, the 310-fold potency advantage over PPi in AdoMet synthetase assays [2] enables precise Ki determination using sub-micromolar compound concentrations, minimizing off-target effects and conserving expensive enzyme preparations.

Antiviral and Antimicrobial Discovery: Validating Helicase and Pyrophosphatase as Druggable Targets

Imidodiphosphate serves as a critical positive control and scaffold-validation tool in early-stage drug discovery for infectious diseases. Its demonstrated maximal inhibitory activity among PPi analogs against HCV NS3 helicase [3] and its potent inhibition of Streptococcus pyrophosphatases [1] provide proof-of-concept that targeting nucleotide-binding or pyrophosphate-processing enzymes is a viable therapeutic strategy. Researchers can use imidodiphosphate to benchmark novel inhibitor series, with the confidence that its binding affinity and selectivity profile are well-characterized.

In Vitro Transcription and Translation: ATP-Regeneration System Stabilization

In cell-free protein synthesis and in vitro transcription systems, the presence of contaminating ATPases and phosphatases can rapidly degrade ATP, reducing yield and reproducibility. Imidodiphosphate, when incorporated into non-hydrolyzable ATP analogs (e.g., AMP-PNP), can be used to pre-block ATPase active sites or to study ATP-dependent processes without net ATP consumption [4]. This application leverages the compound's hydrolytic stability to extend the functional lifetime of ATP-dependent reactions, a property not shared by standard PPi or easily hydrolyzed nucleotide analogs.

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